6-Methyl Paliperidone

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

6-Methyl Paliperidone (synonym: Paliperidone Impurity M) is a structurally defined process-related impurity of the atypical antipsychotic drug Paliperidone (Invega®), the primary active metabolite of Risperidone. It possesses the molecular formula C₂₄H₂₉FN₄O₃ and a molecular weight of 440.51 g/mol, differing from Paliperidone (C₂₃H₂₇FN₄O₃, 426.48 g/mol) by the addition of one methyl group at the 6-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system.

Molecular Formula C₂₄H₂₉FN₄O₃
Molecular Weight 440.51
Cat. No. B1160306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl Paliperidone
SynonymsPaliperidone Impurity M
Molecular FormulaC₂₄H₂₉FN₄O₃
Molecular Weight440.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl Paliperidone: Molecular Identity and Role as a Paliperidone Process-Related Impurity Reference Standard


6-Methyl Paliperidone (synonym: Paliperidone Impurity M) is a structurally defined process-related impurity of the atypical antipsychotic drug Paliperidone (Invega®), the primary active metabolite of Risperidone [1]. It possesses the molecular formula C₂₄H₂₉FN₄O₃ and a molecular weight of 440.51 g/mol, differing from Paliperidone (C₂₃H₂₇FN₄O₃, 426.48 g/mol) by the addition of one methyl group at the 6-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system [2]. The compound exists as a mixture of diastereomers and is supplied as a certified reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications during commercial Paliperidone manufacturing and ANDA filing [3][4].

Why 6-Methyl Paliperidone Cannot Be Replaced by Other Paliperidone Impurities in Analytical Quality Control


Paliperidone drug substance and drug product specifications require identification, control, and quantification of individual specified impurities at thresholds defined by ICH Q3A guidelines (typically ≤0.1% for individual unspecified impurities and ≤0.15% for specified identified impurities, depending on daily dose) [1]. Each impurity—including 6-Methyl Paliperidone (Impurity M)—possesses a unique combination of molecular structure, chromatographic retention behavior (relative retention time, RRT), and mass spectrometric signature that distinguishes it from co-eluting impurities such as Impurity X (RRT ~1.27), Paliperidone N-Oxide, or Didehydro Paliperidone [2][3]. The additional methyl group at the 6-position renders 6-Methyl Paliperidone more lipophilic than the parent drug, resulting in a distinct chromatographic retention profile that requires a specifically characterized reference standard for unambiguous peak identification during HPLC/UPLC analysis . Substitution with an unqualified reference standard or a different impurity marker compromises the specificity, accuracy, and regulatory defensibility of the analytical method, potentially leading to erroneous batch release decisions.

6-Methyl Paliperidone: Quantifiable Differentiation Evidence Against In-Class Comparators for Scientific Procurement Decisions


Molecular Weight Differentiation of 6-Methyl Paliperidone Versus Parent Paliperidone Enables Unambiguous Identity Confirmation

6-Methyl Paliperidone exhibits a distinctly higher molecular weight compared to the parent drug Paliperidone due to an additional methyl substituent at the 6-position of the pyridopyrimidinone core. This structural difference is essential for unambiguous mass spectrometric identification in impurity profiling workflows, as it produces a clearly resolved molecular ion distinct from Paliperidone and other common impurities [1].

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Chromatographic Lipophilicity Differentiation: 6-Methyl Paliperidone Exhibits Longer RP-HPLC Retention Relative to Paliperidone

The additional methyl group at the 6-position increases the lipophilicity of 6-Methyl Paliperidone compared to Paliperidone. This results in a measurably longer retention time under reversed-phase HPLC conditions, a property that is critical for chromatographic peak assignment and method specificity validation. In contrast, impurities lacking this alkyl substitution (e.g., Desfluoro Paliperidone, Hydroxy Paliperidone) typically elute earlier than or co-elute with the parent peak under standard gradient methods [1].

Reversed-Phase HPLC Relative Retention Time Impurity Peak Identification

Diastereomeric Mixture Nature of 6-Methyl Paliperidone Distinguishes It from Single-Stereoisomer Impurity Reference Standards

Unlike Paliperidone, which is a single enantiomeric species (the active 9-hydroxyrisperidone enantiomer), 6-Methyl Paliperidone is supplied and characterized as a mixture of diastereomers due to the introduction of an additional chiral center at C-6 alongside the existing chiral center at C-9 [1]. This stereochemical complexity imposes specific requirements for chromatographic method development: the analytical method must either resolve the diastereomers or integrate them as a combined peak, and the reference standard certificate must confirm the diastereomeric ratio [2].

Stereochemistry Diastereomer Separation Chiral Purity

Regulatory Identity: 6-Methyl Paliperidone as a Specified Impurity Requiring ICH-Compliant Control in Paliperidone API

6-Methyl Paliperidone, designated as Impurity M in the Paliperidone impurity profile, is recognized as a process-related impurity that must be controlled in the API to meet ICH Q3A thresholds. Patents and process chemistry literature consistently identify methylated impurities as critical quality attributes requiring dedicated reference standards for quantification. For context, Paliperidone API patents specify that individual impurities must be controlled below 0.1% (Impurity X specification ≤0.02–0.1%), with the ICH identification threshold at 0.10% for a drug substance with a maximum daily dose of ≤2 g/day [1][2].

ICH Q3A Pharmaceutical Quality Control ANDA Regulatory Filing

6-Methyl Paliperidone: Validated Application Scenarios in Analytical Development and Pharmaceutical Quality Control


HPLC/UPLC Method Development and System Suitability Testing for Paliperidone API Related Substances

6-Methyl Paliperidone serves as a critical system suitability marker in stability-indicating RP-HPLC methods for Paliperidone drug substance. Its distinct retention (longer than the parent peak due to enhanced lipophilicity from the 6-methyl group) and resolution from Paliperidone and other process impurities (Imp-A through Imp-E, N-Oxide, Desfluoro analogs) enable method specificity validation per ICH Q2(R1) requirements [1]. The reference standard is used to establish relative retention times (RRTs) and to confirm that the chromatographic system adequately resolves all specified impurities prior to batch analysis [2].

LC-MS/MS Quantification of Paliperidone Impurity M in API and Finished Dosage Forms for ANDA Submission

The 14 Da mass difference between 6-Methyl Paliperidone (MW 440.51) and Paliperidone (MW 426.48) enables specific and sensitive MRM-based LC-MS/MS quantification without interference from the parent drug signal [1]. This application is essential for demonstrating that Paliperidone Impurity M is controlled below the ICH Q3A identification threshold (0.10%) in API batches and finished drug products as part of the Chemistry, Manufacturing, and Controls (CMC) section of Abbreviated New Drug Applications (ANDAs) [2].

Process Optimization and Impurity Fate-and-Purge Studies During Paliperidone Synthesis Scale-Up

6-Methyl Paliperidone, as a process-related impurity arising from methyl-group introduction during synthesis, is monitored in reaction intermediate streams and final crystallization mother liquors to optimize purification steps. The diastereomeric mixture nature of Impurity M requires chiral or achiral HPLC methods capable of either resolving or integrating the diastereomer peaks, and procurement of a characterized reference standard with a defined diastereomeric ratio enables accurate mass balance calculations during process development [1].

Stability Study Support: Forced Degradation and Long-Term Stability Evaluation of Paliperidone Formulations

While 6-Methyl Paliperidone is primarily a process impurity rather than a major degradation product, its reference standard is used in stability-indicating methods to confirm that the impurity profile does not shift during ICH Q1A(R2) stability studies (long-term, intermediate, and accelerated conditions). The standard ensures that any increase in Impurity M content above the specification limit is accurately detected and quantified, supporting shelf-life assignment and regulatory submission data integrity [1][2].

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